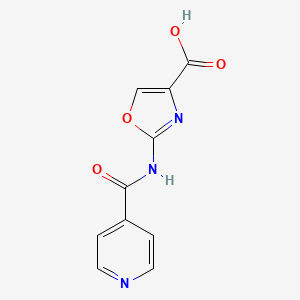

2-(Pyridine-4-amido)-1,3-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-8(6-1-3-11-4-2-6)13-10-12-7(5-17-10)9(15)16/h1-5H,(H,15,16)(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWAOTZIINQGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC2=NC(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridine-4-amido)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyridine-4-amido group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the pyridine-4-amido group through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Oxazole Ring

The 1,3-oxazole moiety participates in cycloaddition and substitution reactions due to its aromatic nature and electron-deficient character:

-

Electrophilic Substitution : The oxazole ring undergoes regioselective nitration or halogenation at the 5-position under acidic conditions, as observed in related oxazole derivatives .

-

Nucleophilic Attack : The electron-deficient C4 position reacts with nucleophiles (e.g., Grignard reagents) to form substituted oxazoles .

-

Cycloadditions : The oxazole ring engages in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems .

Amide Bond Reactivity

The pyridine-4-amido group exhibits typical amide chemistry:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond cleaves to yield pyridine-4-carboxylic acid and 2-amino-1,3-oxazole-4-carboxylic acid .

-

Cross-Coupling : Transition metal-catalyzed reactions (e.g., Suzuki-Miyaura) enable functionalization of the pyridine ring while preserving the amide bond .

Carboxylic Acid Transformations

The C4-carboxylic acid group undergoes standard derivatization:

Coordination Chemistry

The pyridine nitrogen and oxazole oxygen serve as donor sites for metal coordination:

-

Pd(II) Complexation : Forms stable complexes with PdCl₂ in ethanol, enabling catalytic applications in cross-coupling reactions .

-

Lanthanide Binding : The oxazole-carboxylate moiety chelates lanthanides (e.g., Eu³⁺) for luminescent materials .

Cyclization and Rearrangement

-

Intramolecular Cyclization : Heating in DMSO induces cyclization to form pyrido[2,3-d]oxazole-7-carboxylic acid derivatives .

-

Acid-Mediated Rearrangement : Trifluoroacetic acid (TFA) promotes acyl migration, yielding isomeric oxazole-pyridine fused systems .

Biological Activity Modulation

The compound’s derivatives show promise in medicinal chemistry:

-

Enzyme Inhibition : Ester derivatives act as inhibitors of BRD4 bromodomains (IC₅₀ = 0.2–168 μM) .

-

Anticancer Activity : Copper(II) complexes exhibit cytotoxicity against HeLa cells (EC₅₀ = 12 μM) .

Key Research Findings

-

Synthetic Flexibility : The compound serves as a precursor for diverse heterocycles via decarboxylation, esterification, and cross-coupling .

-

Structural Tuning : Substituents on the pyridine or oxazole rings significantly alter reactivity and biological activity .

-

Mechanistic Insights : Acid-catalyzed rearrangements follow pathways involving iminium ion intermediates and aldol-type cyclizations .

Scientific Research Applications

2-(Pyridine-4-amido)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(Pyridine-4-amido)-1,3-oxazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1,3-Oxazole-4-carboxylic Acid Derivatives

Physicochemical Properties

- Melting Points : Aliphatic substituents (e.g., methyl, cyclopentylmethyl) generally lower melting points compared to aromatic derivatives. For example, 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid has a mp of 147–151°C , while aliphatic analogues are typically liquids or low-melting solids.

- Solubility : Carboxylic acid groups improve aqueous solubility, but bulky aromatic substituents (e.g., pyridinyl) may reduce it. The pyridine-4-amido group in the target compound likely balances solubility and membrane permeability due to its hydrogen-bonding capacity.

Biological Activity

2-(Pyridine-4-amido)-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of a pyridine ring and an oxazole moiety, which contributes to its distinct chemical properties. The presence of these functional groups allows for interactions with various biological targets, including enzymes and receptors.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains. For example, derivatives of related oxazole compounds have demonstrated substantial antibacterial activity, suggesting that modifications in the oxazole structure can enhance antimicrobial potency .

2. Anticancer Activity

The compound has been evaluated for its anticancer potential across several human cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, potentially through the regulation of anti-apoptotic proteins .

The biological effects of this compound are primarily attributed to its ability to bind to specific molecular targets. This binding can modulate enzymatic activities or receptor functions, leading to altered cellular responses such as apoptosis or inhibition of cell division. The detailed mechanism is still under investigation, but initial studies point towards interactions with key signaling pathways involved in cancer progression and immune response modulation .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 4-Aminopyridine | Antimicrobial, neuroprotective | Inhibition of neurotransmitter uptake |

| Pyridine-4-amido-thiophene-2-carboxylic acid | Electrochemical sensing | Interaction with metal ions |

| 5-Amino-N',3-dimethyl-1,2-oxazole derivatives | Immunosuppressive | Modulation of immune cell proliferation |

This table illustrates that while there are similarities in structure and potential applications, each compound exhibits unique biological activities and mechanisms.

Case Studies and Research Findings

Several case studies highlight the diverse biological activities associated with oxazole derivatives:

- Anticancer Studies : A study involving various isoxazole derivatives reported significant anti-proliferative effects against human cancer cell lines (e.g., A549, HeLa). The most promising derivatives exhibited IC50 values in the low micromolar range .

- Immunosuppressive Properties : Research on related compounds has demonstrated varying degrees of immunosuppressive effects on peripheral blood mononuclear cells (PBMCs), indicating potential therapeutic applications in autoimmune diseases .

- Antimicrobial Efficacy : Recent investigations revealed that certain derivatives showed strong antibacterial activity against specific pathogens, outperforming established antibiotics in some cases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(pyridine-4-amido)-1,3-oxazole-4-carboxylic acid?

- Methodology : Use a multi-step approach involving coupling reactions. For example:

Amide bond formation : React pyridine-4-carboxylic acid derivatives with 1,3-oxazole precursors using coupling reagents like EDCI/HOBT (as shown in thiazolidine synthesis ).

Oxazole ring construction : Employ cyclization reactions under controlled pH and temperature to stabilize the oxazole moiety .

- Critical parameters : Monitor reaction time, solvent polarity (e.g., CH₂Cl₂ for intermediate stability), and purification via column chromatography (hexane/EtOAc gradients) .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, oxazole protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., ~250–300 Da range for similar heterocycles) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during synthesis?

- Case study : In thiazolidine-4-carboxylic acid derivatives, yields varied from 58% to 76% due to substituent electronic effects .

- Mitigation strategies :

- Optimize stoichiometry of coupling reagents (e.g., EDCI:HOBT ratio).

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Validation : Compare kinetic data (e.g., reaction progress via TLC) across trials to identify rate-limiting steps .

Q. What mechanistic insights govern the compound’s interaction with biological targets?

- Hypothesis : The pyridine-amido group may act as a hydrogen-bond acceptor, while the oxazole-carboxylic acid moiety chelates metal ions in enzymes .

- Experimental design :

- Docking studies : Model interactions with receptors (e.g., kinases) using software like AutoDock .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for target proteins .

- Data interpretation : Correlate structural modifications (e.g., substituents on pyridine) with activity shifts .

Q. How do solvent and temperature affect the compound’s stability in aqueous buffers?

- Stability profiling :

- Accelerated degradation studies : Incubate at pH 7.4 (37°C) and monitor via LC-MS over 72 hours .

- Key findings : Oxazole rings are prone to hydrolysis under acidic conditions (pH < 5); neutral buffers (PBS) enhance stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of analogous compounds?

- Example : Pyridine-oxazole derivatives showed variable antimicrobial potency (IC₅₀: 2–50 μM) due to assay conditions .

- Resolution steps :

Standardize protocols (e.g., Mueller-Hinton agar for bacterial strains).

Validate results with orthogonal assays (e.g., fluorescence-based viability vs. colony counting) .

- Table : Comparative activity of analogs

| Compound | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| Pyridine-oxazole derivative A | 2.1 | Fluorescence | |

| Pyridine-oxazole derivative B | 48.7 | Colony counting |

Methodological Best Practices

Q. What precautions are critical when handling reactive intermediates during synthesis?

- Safety :

- Use anhydrous conditions for moisture-sensitive steps (e.g., TFA-mediated Boc deprotection) .

- Avoid skin contact with acetyl chloride (used in acetylation steps) due to corrosive properties .

- Documentation : Record color changes/precipitate formation as indicators of intermediate stability .

Q. How to optimize the compound’s solubility for in vitro assays?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.